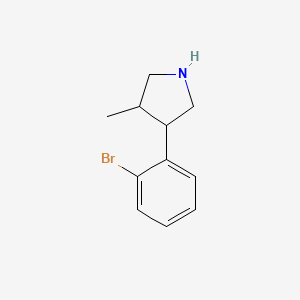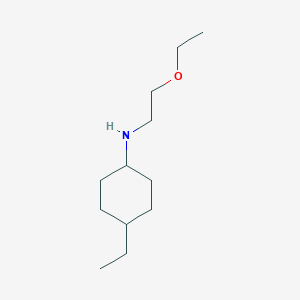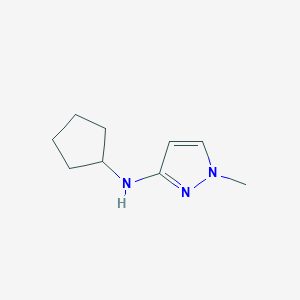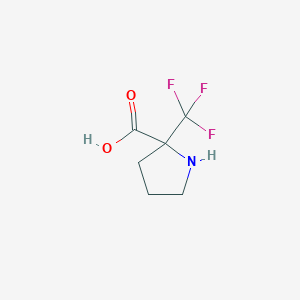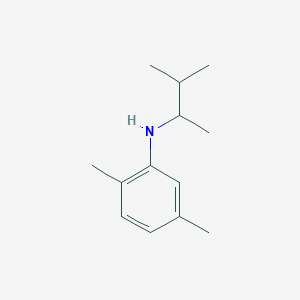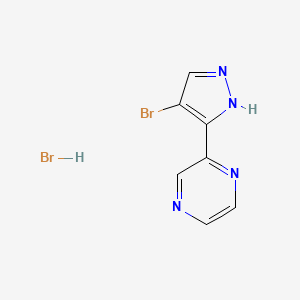
3,4,5-Trimethylhexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethylhexan-2-ol is a nine-carbon primary alcohol with the molecular formula C9H20O. It is a clear liquid with a herbaceous, plant-like odor . This compound is used in various applications, including as a fragrance in toiletries and household cleaning products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethylhexan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, to yield the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethylhexan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 3,4,5-Trimethylhexanal or 3,4,5-Trimethylhexanoic acid.
Reduction: 3,4,5-Trimethylhexane.
Substitution: 3,4,5-Trimethylhexyl chloride.
Scientific Research Applications
3,4,5-Trimethylhexan-2-ol has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used as a fragrance ingredient in toiletries and household cleaning products.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethylhexan-2-ol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can undergo oxidation to form reactive intermediates that may interact with cellular components. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions, influencing biological processes at the molecular level.
Comparison with Similar Compounds
3,4,5-Trimethylhexan-2-ol can be compared with other similar compounds, such as 3,5,5-Trimethylhexan-1-ol and 2,2,3-Trimethylhexan-3-ol . These compounds share similar structural features but differ in the position and number of methyl groups and hydroxyl groups. The unique arrangement of functional groups in this compound contributes to its distinct chemical and physical properties, making it suitable for specific applications.
List of Similar Compounds
- 3,5,5-Trimethylhexan-1-ol
- 2,2,3-Trimethylhexan-3-ol
- 3,5,5-Trimethylhexanol
Properties
Molecular Formula |
C9H20O |
|---|---|
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3,4,5-trimethylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-6(2)7(3)8(4)9(5)10/h6-10H,1-5H3 |
InChI Key |
MVRCDKHGAOAPRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254877.png)

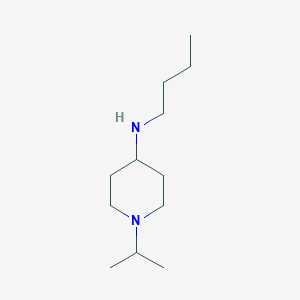

![2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13254910.png)
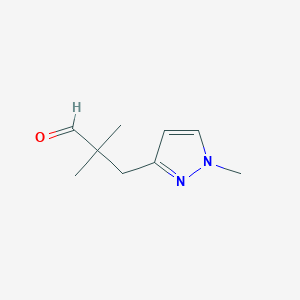
![3-[(Hex-5-en-2-yl)amino]benzonitrile](/img/structure/B13254919.png)
